molecular formula C9H13N3O3S B3023299 N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide CAS No. 543694-17-3

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide

Cat. No.: B3023299
CAS No.: 543694-17-3
M. Wt: 243.29 g/mol
InChI Key: XKZUCRCBDVCPQG-UHFFFAOYSA-N
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Description

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydrazinyl group, a sulfonamide group, and a methyl group attached to a benzene ring, making it a versatile molecule for chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with hydrazine derivatives. One common method includes the following steps:

    Starting Material: N-methylbenzenesulfonamide.

    Reagent: Hydrazine hydrate.

    Solvent: Methanol or ethanol.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours, typically 3-4 hours, under stirring.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Stirring: Ensuring uniform mixing and reaction efficiency.

    Automated Purification: Utilizing automated systems for purification, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Azides or nitroso derivatives.

    Reduction Products: Hydrazones or amines.

    Substitution Products: Sulfonamide derivatives with various substituents.

Scientific Research Applications

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential anticancer and antimicrobial agents.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is used in the development of novel materials with specific properties, such as hydrogels and polymers.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide: Similar structure but with methoxy groups on the benzene ring.

    N-(2-hydrazinyl-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide: Contains a pyridine ring and sulfanyl group.

    N-(2-hydrazinyl-2-oxoethyl)-1H-indole-2-carboxamide: Features an indole ring.

Uniqueness

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-12(7-9(13)11-10)16(14,15)8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZUCRCBDVCPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NN)S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide

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